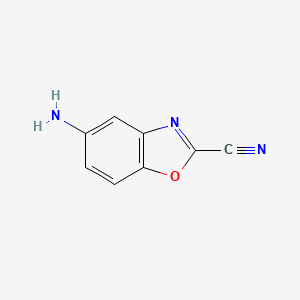

5-Amino-1,3-benzoxazole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

5-amino-1,3-benzoxazole-2-carbonitrile |

InChI |

InChI=1S/C8H5N3O/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2 |

InChI Key |

YJQBUVIGKFJGKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1,3 Benzoxazole 2 Carbonitrile

High-Resolution NMR Spectroscopy for Complete Assignment and Conformational Analysis

Specific high-resolution 1H and 13C NMR data, including chemical shifts and coupling constants for 5-Amino-1,3-benzoxazole-2-carbonitrile, are not available in the provided search results. While the principles of 2D-NMR techniques are well-established for structural elucidation science.govprinceton.eduslideshare.net, their application to this specific molecule has not been documented.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships of atoms within a molecule. researchgate.netsdsu.edu A hypothetical analysis would involve using COSY to identify proton-proton coupling networks within the benzene (B151609) ring, HSQC to correlate directly bonded proton and carbon atoms, and HMBC to establish long-range correlations (2-3 bonds), which would be crucial for assigning quaternary carbons and linking different parts of the molecule. NOESY would provide information about through-space proximity of protons, aiding in conformational analysis. However, no such experimental correlation data is available for this compound.

Solid-State NMR for Crystalline Forms

Solid-state NMR is a valuable technique for studying the structure and dynamics of molecules in their crystalline forms, especially for determining tautomeric equilibria and identifying different polymorphs. mdpi.com There is no information available regarding the application of solid-state NMR to this compound.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

No published X-ray crystal structure for this compound could be found. Therefore, precise data on its molecular geometry, bond lengths, bond angles, and crystal packing arrangement are not available.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

While high-resolution mass spectrometry (HRMS) is a standard method for confirming the elemental composition of a compound nih.govmdpi.com, specific HRMS data for this compound (expected exact mass for C₈H₅N₃O) is not reported. Consequently, an analysis of its fragmentation pathway under mass spectrometric conditions, which would provide valuable structural information, cannot be performed.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Modes and Intermolecular Interactions

Experimental FT-IR and Raman spectra for this compound are not available. A theoretical analysis would predict characteristic vibrational modes for the functional groups present: N-H stretching and bending modes for the amino group, a sharp C≡N stretch for the nitrile group, and various C=N, C=C, and C-O stretching and bending vibrations associated with the benzoxazole (B165842) ring system. esisresearch.orgjocpr.com However, without experimental spectra, a detailed assignment of vibrational frequencies and discussion of intermolecular interactions, such as hydrogen bonding, is not possible.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

There is no available data on the UV-Vis absorption or fluorescence emission properties of this compound. Benzoxazole derivatives are known to exhibit interesting photophysical properties, often with applications in materials science and as fluorescent probes. researchgate.netscilit.com A study of this compound would involve measuring its absorption and emission spectra to determine the wavelengths of maximum absorption (λmax) and emission (λem), the molar absorptivity (ε), and the fluorescence quantum yield (ΦF). This data would provide insight into the electronic transitions of the molecule, but is currently unavailable.

Theoretical and Computational Investigations of 5 Amino 1,3 Benzoxazole 2 Carbonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular structure and electronic properties of complex organic molecules. These methods offer a balance between computational cost and accuracy, making them suitable for studying systems like 5-Amino-1,3-benzoxazole-2-carbonitrile.

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For benzoxazole (B165842) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to predict geometric parameters. nih.gov Studies on related structures, such as 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano [2,3-b]pyridine-3-carbonitrile, have shown that the optimized bond lengths, bond angles, and dihedral angles calculated via DFT are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net The planarity of the benzoxazole ring system is a key feature, with dihedral angles within the ring expected to be close to 0°, confirming a flat structure. nih.gov The orientation of the amino and carbonitrile substituents relative to the main ring structure is also determined during this process. nih.gov

Table 1: Representative Predicted Geometrical Parameters for a Benzoxazole-based Structure

| Parameter | Functional/Basis Set | Calculated Value | Experimental Value |

| Bond Length (C-O) | B3LYP/6-311++G(d,p) | ~1.37 Å | ~1.37 Å |

| Bond Length (C=N) | B3LYP/6-311++G(d,p) | ~1.38 Å | ~1.38 Å |

| Bond Angle (O-C-N) | B3LYP/6-311++G(d,p) | ~107° | ~106.5° |

| Dihedral Angle (Ring) | B3LYP/6-311++G(d,p) | ~0° | ~0.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and is associated with the molecule's ability to undergo electronic transitions, influencing its optical properties. nih.gov For molecules with donor-acceptor characteristics, the HOMO is often localized on the electron-donating part (the amino group and benzoxazole ring), while the LUMO is centered on the electron-accepting part (the carbonitrile group). youtube.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

Table 2: Illustrative FMO Energy Values from DFT Calculations

Note: Values are representative for similar aromatic systems. Specific values for this compound would require a dedicated computational study.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the region around the nitrogen atom of the amino group and the oxygen atom in the oxazole (B20620) ring would be expected to show negative potential. In contrast, the hydrogen atoms of the amino group would exhibit positive potential. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. researchgate.net By simulating the motions of atoms and molecules according to classical mechanics, MD can reveal the flexibility of the molecular structure and identify stable conformations. d-nb.infonih.gov For a molecule like this compound, MD simulations can be used to study the rotational freedom of the amino group and its interaction with various solvents. nsf.gov These simulations are crucial for understanding how the solvent environment affects the molecule's structure and properties, which is essential for applications in solution-phase chemistry and materials science. researchgate.net The simulations can track conformational changes and fluctuations, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations alone. researchgate.netd-nb.info

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be validated against experimental measurements. mdpi.com Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net For vibrational spectra (FTIR and Raman), DFT calculations can predict the harmonic vibrational frequencies. nih.gov These predicted frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, and the results are then compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. zsmu.edu.ua For this compound, this could involve studying its synthesis, such as the cyclization reactions that form the benzoxazole ring. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. mdpi.com This allows for the determination of the most plausible reaction pathway. For instance, in the synthesis of related 5-amino-1,2,3-triazoles, computational modeling has been used to understand the crucial stages of the reaction, such as the formation of guanyl hydrazide intermediates in reactions involving aminoguanidine. mdpi.com Similarly, the mechanisms of reactions where this compound acts as a reactant, such as in cross-coupling reactions, can be elucidated. mdpi.comnih.gov

Reactivity and Mechanistic Studies of 5 Amino 1,3 Benzoxazole 2 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Benzoxazole (B165842) Ring System

The reactivity of the benzoxazole ring in 5-Amino-1,3-benzoxazole-2-carbonitrile is a product of the competing electronic effects of the C5-amino and C2-carbonitrile substituents. The amino group is a potent electron-donating group, which activates the benzene (B151609) portion of the heterocyclic system towards electrophilic aromatic substitution. vedantu.com Conversely, the nitrile group is strongly electron-withdrawing, which deactivates the oxazole (B20620) moiety.

The electron-donating nature of an amino group at the C5 position generally increases the nucleophilicity of the benzene ring, facilitating electrophilic attack. researchgate.net Studies on similarly substituted five-membered aromatic heterocycles suggest that electrophilic substitution occurs preferentially at positions that allow for the formation of more stable cationic intermediates. youtube.com For the benzoxazole system, the activating effect of the C5-amino group would direct incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the amino group, respectively.

Reactivity at the Amino Group (C5-NH2)

The amino group at the C5 position behaves as a typical aromatic amine, readily participating in a variety of nucleophilic reactions.

The C5-amino group is susceptible to reactions with electrophiles such as acyl halides, sulfonyl chlorides, and alkyl halides. These reactions lead to the formation of a wide array of N-substituted derivatives.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common derivatization strategy for amino-substituted heterocycles. rsc.orgacs.org

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in a basic medium like pyridine, yields sulfonamide derivatives. researchgate.net This reaction is well-documented for various 5-aminobenzoxazole compounds. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, although controlling the degree of alkylation (mono- versus di-alkylation) can sometimes be challenging. researchgate.netmdpi.com

| Reaction Type | Reagent | Product Type | Reference Reaction |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-cyano-1,3-benzoxazol-5-yl)acetamide | Acetylation of aminobenzoxazoles. acs.org |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(2-cyano-1,3-benzoxazol-5-yl)benzenesulfonamide | Reaction of 5-aminobenzoxazoles with sulfonyl chlorides. researchgate.net |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-1,3-benzoxazole-2-carbonitrile-5-amine | N-alkylation of heterocyclic amines. mdpi.com |

As a primary aromatic amine, the C5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). byjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺). researchgate.net

The resulting 2-cyano-1,3-benzoxazol-5-diazonium salt is a potent electrophile. It can subsequently react with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in a process known as azo coupling. wikipedia.orgresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of brightly colored azo compounds. uobaghdad.edu.iqresearchgate.netnih.gov The extended conjugated system created by the -N=N- (azo) bridge linking the benzoxazole and the aromatic ring acts as a chromophore. researchgate.net

Reactivity at the Nitrile Group (C2-CN)

The nitrile group at the C2 position is significantly influenced by the electron-withdrawing nature of the benzoxazole ring. This makes the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack.

The electrophilicity of the nitrile carbon facilitates its hydrolysis under both acidic and basic conditions. The reactivity of such aryl nitriles is directly correlated with their electrophilicity. acs.org

Acid-catalyzed hydrolysis: In the presence of strong aqueous acid and heat, the nitrile group can be hydrolyzed first to an amide (5-amino-1,3-benzoxazole-2-carboxamide) and then, upon further heating, to a carboxylic acid (5-amino-1,3-benzoxazole-2-carboxylic acid).

Base-catalyzed hydrolysis: Similarly, treatment with a strong base like sodium hydroxide (B78521) will convert the nitrile to the primary amide. More vigorous conditions can lead to the formation of the corresponding carboxylate salt.

The electron-deficient nature of the C2-nitrile group makes it an excellent dipolarophile for [3+2] cycloaddition reactions. nih.gov In these reactions, the nitrile's C≡N triple bond reacts with a 1,3-dipole to form a five-membered heterocyclic ring. uchicago.edu This provides a powerful method for synthesizing more complex heterocyclic systems fused or linked to the benzoxazole core.

Potential 1,3-dipoles that can react with the C2-nitrile include:

Azides (R-N₃): Reaction with organic or inorganic azides (e.g., sodium azide) can yield tetrazole derivatives.

Nitrile Oxides (R-CNO): These dipoles react with the nitrile to form 1,2,4-oxadiazoles. youtube.com

Diazoalkanes (R₂-CN₂): Diazo compounds, such as diazoacetonitrile, can react with the nitrile group in cycloaddition reactions to furnish triazole derivatives. researchgate.net

These cycloaddition reactions are valuable for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

| 1,3-Dipole | Example Reagent | Resulting Heterocycle | Reference Reaction Type |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 5-(5-amino-1,3-benzoxazol-2-yl)tetrazole | Cycloaddition with azides. uchicago.edu |

| Nitrile Oxide | Benzonitrile Oxide (C₆H₅CNO) | 5-(5-amino-1,3-benzoxazol-2-yl)-3-phenyl-1,2,4-oxadiazole | Cycloaddition with nitrile oxides. youtube.com |

| Diazoalkane | Diazoacetonitrile (N₂CHCN) | 5-(5-amino-1,3-benzoxazol-2-yl)-1H-1,2,3-triazole-4-carbonitrile | Cycloaddition with diazoacetonitrile. researchgate.net |

Information on the Is Not Currently Available in Publicly Accessible Scientific Literature.

A comprehensive review of published scientific literature and chemical databases has been conducted to gather information for an article on the chemical compound this compound, focusing specifically on its reactivity, regioselectivity, stereoselectivity, and the kinetic and thermodynamic aspects of its transformations.

Despite extensive searches, no specific experimental or theoretical studies detailing the reactivity of this compound could be located. The available literature discusses related but structurally distinct compounds, such as isomers (e.g., 2-Amino-1,3-benzoxazole-5-carbonitrile) biosynth.com or other heterocyclic systems like 5-aminoisoxazoles and 5-aminotriazoles. beilstein-journals.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov However, information directly pertaining to the regioselectivity, stereoselectivity, reaction kinetics, or thermodynamics of the specified compound, this compound, is absent from the reviewed sources.

Therefore, it is not possible to provide a scientifically accurate and detailed article for the requested sections (5.4. Regioselectivity and Stereoselectivity in Reactions Involving this compound and 5.5. Kinetic and Thermodynamic Aspects of Transformations) without resorting to speculation based on the behavior of other, non-identical molecules. Such an approach would not meet the required standards of scientific accuracy.

Further research and publication in the field of organic chemistry are required before a thorough and authoritative article on the specific reactivity of this compound can be composed.

Advanced Applications and Functionalization of 5 Amino 1,3 Benzoxazole 2 Carbonitrile

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple reactive sites—the nucleophilic amino group, the electrophilic nitrile carbon, and the aromatic backbone—positions 5-Amino-1,3-benzoxazole-2-carbonitrile as an ideal starting material for the construction of more elaborate molecular architectures.

The amino and nitrile groups on the benzoxazole (B165842) ring are key functional handles for building fused or linked heterocyclic systems. The general reactivity of aminoazoles and related aminonitrile compounds in diversity-oriented synthesis is well-documented, allowing for the creation of complex molecular libraries from simple precursors. frontiersin.orgnih.gov

For instance, building on the chemistry of related compounds, the nitrile group can be utilized as a precursor for other functionalities or as a direct participant in cyclization reactions. Research on benzoxazol-2-cyanomethyl, a structurally similar starting material, has shown its utility in synthesizing complex thiophene (B33073) ring systems. nih.gov In this type of reaction, the cyanomethyl group is activated and reacts with other reagents to build a new heterocyclic ring attached to the benzoxazole core. It is anticipated that the 2-carbonitrile group of this compound could undergo similar transformations. The amino group can act as a nucleophile or be transformed into other reactive groups to facilitate the annulation of additional rings onto the benzoxazole system.

Aromatic amines are fundamental precursors in the synthesis of azo dyes. The 5-amino group of the title compound can be readily converted into a diazonium salt under standard diazotization conditions (reaction with nitrous acid at low temperatures). This resulting diazonium salt is a potent electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. unb.ca

The benzoxazole moiety itself is a known chromophore and is found in various fluorescent dyes and brighteners. mdpi.com The combination of the benzoxazole core with an azo linkage would likely produce dyes with unique shades and potentially interesting photophysical properties. Syntheses of azo dyes derived from related heterocyclic amines like 2-aminobenzothiazole (B30445) are well-established, demonstrating the feasibility of this approach. researchgate.net

Potential in Materials Science and Organic Electronics

Benzoxazole derivatives are widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and thermal stability. globethesis.comresearchgate.net These characteristics make them prime candidates for use in advanced materials.

The molecular structure of this compound features an electron-donating amino group and electron-withdrawing nitrile and benzoxazole components. This arrangement creates an intrinsic donor-acceptor (D-A) system, which is a crucial design principle for materials used in organic electronics. globethesis.comfrontiersin.org Such D-A structures facilitate intramolecular charge transfer (ICT), which is often associated with strong fluorescence and desirable electronic properties.

Benzoxazole-based materials are actively being explored for optoelectronic applications. globethesis.com Boron complexes incorporating benzoxazole ligands have been identified as exceptional materials for light-emitting diodes (LEDs). nih.gov Furthermore, related electron-deficient heterocycles like 2,1,3-benzothiadiazole (B189464) are established building blocks for high-performance materials in both OLEDs and organic field-effect transistors (OFETs). nih.gov The inherent D-A nature of this compound suggests its potential as a component in emissive layers or as a host material in OLED devices.

The benzoxazole scaffold is a core component in many commercially important fluorescent whitening agents (FWAs), also known as optical brighteners. researchgate.net These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a whiter appearance for textiles, plastics, and paper. researchgate.netunishivaji.ac.in FWAs often contain extended π-conjugated systems, and stilbene (B7821643) derivatives featuring terminal benzoxazole groups are a prominent class of such agents. The conjugated system of this compound provides a basis for the fluorescence necessary for such applications.

In the realm of photochromic materials, which change color upon exposure to light, benzoxazole derivatives have also shown promise. For example, a carbazole-based donor-π-acceptor benzoxazole derivative was found to exhibit piezo-fluorochromism, a phenomenon where its fluorescence color changes in response to mechanical force and can be modulated by exposure to acid vapors. scilit.com This demonstrates the potential of the benzoxazole core to be integrated into stimuli-responsive "smart" materials.

Catalytic Applications and Ligand Design in Transition Metal Chemistry

The benzoxazole ring system, with its nitrogen and oxygen heteroatoms, is an effective scaffold for the design of ligands for transition metal chemistry. The specific structure of this compound offers multiple potential coordination sites for metal ions, including the nitrogen atom of the oxazole (B20620) ring and the exocyclic amino group.

This allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions. The resulting metal complexes can possess unique catalytic or biological properties. nih.gov For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for olefin polymerization. mdpi.com Similarly, various 3d-metal complexes with benzoxazole-derived ligands have been synthesized and studied for their chemical transformations and potential applications. researchgate.net The ability to tune the electronic and steric properties of the ligand by modifying the benzoxazole backbone makes this class of compounds highly versatile for developing new catalysts. The coordination of this compound to transition metals could lead to novel complexes with applications in areas such as asymmetric synthesis, oxidation catalysis, or materials science. nih.govnih.gov

Data on Potential Applications

| Application Area | Relevant Structural Features | Examples from Related Compounds |

| Polyheterocyclic Synthesis | Amino Group (Nucleophile), Nitrile Group (Electrophile/Precursor) | Synthesis of thiophenes from benzoxazol-2-cyanomethyl. nih.gov |

| Dyes and Pigments | Aromatic Amino Group (for Diazotization) | Formation of azo dyes from 2-aminobenzothiazole. researchgate.net |

| Organic Electronics (OLEDs) | Donor-Acceptor (D-A) Structure | Benzoxazole derivatives with D-A structures show high fluorescence quantum yields. globethesis.com |

| Fluorescent Whitening | Benzoxazole Core, Conjugated π-System | Stilbene-benzoxazole derivatives are effective FWAs. researchgate.net |

| Ligand Design | Oxazole Nitrogen, Amino Nitrogen (Coordination Sites) | Benzoxazole derivatives form stable complexes with Cu, Co, Ni, Zn. nih.gov |

Applications in Agrochemical Research (e.g., Herbicides, Fungicides)

The benzoxazole scaffold, a key structural feature of this compound, is recognized as a "privileged structure" in medicinal and agricultural chemistry due to its presence in a wide range of biologically active compounds. nih.gov In recent years, derivatives of benzoxazole have garnered significant attention for their potential applications in agrochemical research, particularly in the development of novel herbicides and fungicides to address the challenges of resistance and the need for more environmentally benign solutions. mdpi.comnih.gov The functional groups present in this compound—the amino and cyano groups—offer versatile points for chemical modification, making it a valuable starting material for synthesizing a diverse library of candidate agrochemicals.

Herbicidal Activity

Research into the phytotoxic properties of benzoxazole derivatives has revealed their potential as effective herbicidal agents. nih.gov The core benzoxazole structure is considered crucial for this activity. nih.gov Studies have focused on synthesizing and evaluating various substituted benzoxazoles for their ability to inhibit seed germination and plant growth in both monocot and dicot weeds.

One study investigated the phytotoxicity of several synthesized 2-nitromethylbenzoxazoles on various plant species. The results indicated that all the synthesized compounds exhibited biological activity on seed germination. nih.gov Notably, the compound 5-chloro-2-(nitromethyl)benzo[d]oxazole demonstrated higher inhibition than a commercial herbicide against all four tested plant species. nih.gov

Table 1: Herbicidal Activity of 5-chloro-2-(nitromethyl)benzo[d]oxazole

| Plant Species | Common Name | Efficacy Compared to Commercial Herbicide |

| Allium cepa | Onion | Higher Inhibition |

| Solanum lycopersicum | Tomato | Higher Inhibition |

| Cucumis sativus | Cucumber | Higher Inhibition |

| Sorghum bicolor | Sorghum | Higher Inhibition |

| Data sourced from a study on the phytotoxicity of benzoxazole derivatives. nih.gov |

The development of new herbicides with different modes of action is critical for managing weed resistance. nih.gov The benzoxazole class of compounds, including commercial herbicides like metamifop (B125954) and fenoxaprop-p-ethyl, which act as acetyl-coenzyme A carboxylase inhibitors, highlights the proven success and future potential of this scaffold in creating effective weed management solutions. nih.gov

Fungicidal Activity

The benzoxazole moiety is a core component of many synthetic derivatives with significant antifungal properties. nih.gov The development of environmentally friendly pesticides with high efficiency and low toxicity is a major goal in agricultural science, and benzoxazole derivatives are promising candidates. mdpi.com

A study involving the synthesis of a series of 45 benzoxazole derivatives and their evaluation against eight phytopathogenic fungi demonstrated that many of these compounds possess moderate to strong antifungal activities. mdpi.com The research identified several lead compounds with broad-spectrum activity. For instance, compounds 4ac and 4bc showed over 50% inhibition against five different fungal species. mdpi.com The compound 4ah was particularly effective, with an inhibition rate of 76.4% against Mycosphaerella melonis. mdpi.com

Structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups onto the benzoxazole ring system can enhance antifungal activity. nih.gov This provides a clear strategy for the functionalization of this compound to develop potent fungicidal agents.

Table 2: In-vitro Antifungal Activity of Selected Benzoxazole Derivatives (% Inhibition at 50 mg/L)

| Compound ID | Fusarium oxysporum | Botrytis cinerea | Mycosphaerella melonis | Gibberella zeae | Phytophthora infestans | Sclerotinia sclerotiorum | Fusarium graminearum | Rhizoctonia solani |

| 4ac | 55.6 | 51.2 | 68.3 | 43.1 | 52.8 | 33.3 | 55.6 | 28.6 |

| 4ah | 62.5 | 55.3 | 76.4 | 48.8 | 55.3 | 41.7 | 62.5 | 35.7 |

| 4bc | 62.5 | 55.3 | 67.1 | 51.2 | 52.8 | 41.7 | 62.5 | 35.7 |

| Data sourced from a study on the antifungal evaluation of heterocyclic benzoxazole derivatives. mdpi.com |

Further research has confirmed the role of the benzoxazole skeleton in compounds designed as antifungal agents, with some derivatives showing activity comparable or superior to widely used commercial fungicides. nih.gov The versatility of this scaffold allows for the creation of large libraries of compounds for screening, increasing the probability of discovering novel agents to protect crops from fungal diseases. mdpi.comnih.gov

Derivatization Strategies and Structure Reactivity Relationships Srr of 5 Amino 1,3 Benzoxazole 2 Carbonitrile Analogs

Systematic Functionalization of the Benzoxazole (B165842) Core

The functionalization of the 5-Amino-1,3-benzoxazole-2-carbonitrile core can be systematically approached by targeting its distinct chemical features. The benzene (B151609) portion of the molecule, activated by the amino group, is susceptible to electrophilic substitution, while the amino and nitrile moieties offer avenues for a wide range of chemical transformations. core.ac.uk

The primary amino group and the nitrile moiety are versatile handles for introducing molecular diversity into the this compound scaffold.

Amino Group Modifications: The exocyclic amino group at the 5-position can undergo various well-established transformations. nih.gov These reactions allow for the introduction of a wide range of functional groups, thereby modulating the molecule's physicochemical properties.

Acylation: Reaction with acid chlorides or anhydrides converts the amino group into an amide. For instance, treatment with acetyl chloride would yield N-(2-cyano-1,3-benzoxazol-5-yl)acetamide. This modification can influence solubility and hydrogen bonding capabilities.

Alkylation: Reductive alkylation or reaction with alkyl halides can produce secondary or tertiary amines, altering the basicity and steric profile of the substituent. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. For example, reacting the parent compound with phenyl isocyanate can yield a phenyl ureido derivative. ijrdst.org

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents such as halogens (Sandmeyer reaction), hydroxyl groups, or for use in azo coupling reactions.

Nitrile Moiety Modifications: The nitrile group at the 2-position is a valuable functional group that can be transformed into several other functionalities.

Hydrolysis: Acidic or basic hydrolysis of the nitrile group can yield a carboxylic acid (5-amino-1,3-benzoxazole-2-carboxylic acid) or a primary amide (5-amino-1,3-benzoxazole-2-carboxamide), depending on the reaction conditions.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride, which introduces a flexible basic side chain.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, or with other 1,3-dipoles to generate a variety of five-membered heterocyclic rings. nih.govmdpi.comnih.gov This approach is a powerful tool for creating complex, polyheteroaromatic systems. researchgate.net

A summary of potential derivatization reactions is presented in the table below.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| 5-Amino | Acylation | Acetyl Chloride | Amide |

| 5-Amino | Urea Formation | Phenyl Isocyanate | Urea |

| 5-Amino | Reductive Alkylation | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine |

| 2-Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |

| 2-Nitrile | Reduction | LiAlH₄ | Primary Amine (Aminomethyl) |

| 2-Nitrile | Cycloaddition | Sodium Azide (B81097) | Tetrazole |

The inherent reactivity of the benzoxazole ring system in this compound is significantly influenced by its substituents. The amino group at position 5 is a strong electron-donating group (EDG) via resonance, while the nitrile group at position 2 is a strong electron-withdrawing group (EWG) via both induction and resonance.

This electronic push-pull system dictates the regioselectivity of further reactions, particularly electrophilic aromatic substitution (EAS) on the benzene ring. The powerful activating effect of the amino group directs incoming electrophiles to the ortho and para positions relative to it. In this specific molecule, the positions ortho to the amino group are C4 and C6. The C6 position is para to the oxazole (B20620) oxygen, while the C4 position is para to the oxazole nitrogen. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The presence of electron-withdrawing or electron-donating groups can enhance or diminish the biological activities of benzoxazole derivatives. researchgate.net

For example, halogenation (e.g., bromination) would be expected to yield 4-bromo- and/or 6-bromo-5-amino-1,3-benzoxazole-2-carbonitrile. The exact ratio of these products would depend on steric factors and the precise electronic influence of the fused oxazole ring. A thermodynamic stability comparison between amino-substituted benzoxazoles and their sulfur-containing benzothiazole (B30560) analogs has shown that the oxygen derivatives tend to exhibit a lower tendency to decompose. researchgate.net

Elucidation of Structure-Reactivity Relationships through Synthetic Studies and Spectroscopic Analysis

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how chemical structure affects the reactivity and properties of a molecule. For this compound analogs, SRR is elucidated by synthesizing a library of derivatives and analyzing their properties. nih.govnih.gov

Synthetic studies involve the systematic application of the derivatization strategies outlined in section 7.1. By creating a series of compounds where one functional group is altered at a time (e.g., varying the substituent on the 5-amino group), a clear correlation between the structural modification and the resulting change in reactivity or a specific property can be established. nih.gov For instance, a series of N-acyl derivatives with varying chain lengths could be synthesized to study the effect of lipophilicity.

Spectroscopic analysis is indispensable for both confirming the structures of the newly synthesized analogs and for understanding their electronic properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the constitution of the synthesized derivatives. Changes in chemical shifts, particularly of the aromatic protons, can provide insight into the electronic effects of the introduced substituents. mdpi.com For example, acylation of the amino group would cause a downfield shift in the signals of adjacent aromatic protons due to the increased electron-withdrawing nature of the resulting amide group.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. The success of a reaction can be quickly verified by the appearance or disappearance of characteristic absorption bands, such as the C≡N stretch of the nitrile (around 2230 cm⁻¹), the N-H stretches of the amine (around 3300-3500 cm⁻¹), or the C=O stretch of a newly formed amide (around 1650-1700 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compounds, confirming their elemental composition and molecular formula. nih.gov

The table below illustrates hypothetical spectroscopic data for the parent compound and a derivatized analog.

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Aromatic Shifts (ppm, hypothetical) | Mass Spec (m/z) |

| This compound | ~3400 (N-H), ~2230 (C≡N) | 7.5 (d), 7.2 (s), 6.9 (d) | 159.04 |

| N-(2-cyano-1,3-benzoxazol-5-yl)acetamide | ~3300 (N-H), ~2230 (C≡N), ~1680 (C=O) | 8.0 (d), 7.8 (s), 7.4 (d) | 201.05 |

By correlating the structural data from these analyses with experimentally determined reactivity (e.g., rates of hydrolysis, susceptibility to oxidation), a robust SRR model can be developed.

Combinatorial Approaches to Library Synthesis for SRR Exploration

To efficiently explore the structure-reactivity relationships, combinatorial chemistry offers a powerful strategy for the rapid synthesis of a large number of diverse analogs from a common scaffold. core.ac.uk This approach is particularly well-suited for the this compound core, given its multiple points for diversification.

A combinatorial synthesis could be designed using a parallel synthesis approach. The core scaffold, this compound, could be arrayed in a multi-well plate. To each well, a different acylating agent (from a pre-selected building block library of acid chlorides, for example) could be added to functionalize the 5-amino group. This would rapidly generate a library of N-acyl derivatives.

Similarly, a library targeting the 2-position could be envisioned. If the 2-nitrile is first converted to a 2-carboxylic acid, this new scaffold could be subjected to a variety of amide coupling reactions using a library of different amines.

Flow chemistry is another advanced technique that can be used to automate the multi-step synthesis of analog libraries. durham.ac.uk Automated systems can perform sequential reactions, purifications, and collections, significantly accelerating the generation of compounds for SRR studies. For example, an automated flow synthesis could be programmed to first produce an aryl azide from an aniline (B41778) precursor, which is then reacted in-line with a nitrile-containing compound to form a triazole, demonstrating the potential for complex, automated library generation. durham.ac.uk The resulting library of compounds can then be subjected to high-throughput screening to rapidly identify compounds with desired reactivity profiles, establishing a broad and informative SRR.

Environmental and Sustainability Considerations in the Chemistry of 5 Amino 1,3 Benzoxazole 2 Carbonitrile

Implementation of Green Chemistry Principles in Synthetic Routes

The traditional synthesis of 2-aminobenzoxazoles, a class of compounds to which 5-Amino-1,3-benzoxazole-2-carbonitrile belongs, often involves the use of hazardous reagents and harsh reaction conditions. A common historical method for constructing the 2-amino-benzoxazole core is the cyclization of 2-aminophenol (B121084) derivatives with cyanogen (B1215507) bromide (BrCN). While effective, this route is fraught with environmental and safety concerns due to the extreme toxicity of cyanogen bromide.

In the context of producing this compound, a plausible traditional pathway would involve the reaction of 2,4-diaminophenol (B1205310) (or a protected precursor) with cyanogen bromide. This approach, however, directly contravenes several core principles of green chemistry, most notably the principle of using less hazardous chemical syntheses.

Furthermore, the principles of catalysis and energy efficiency are being actively applied to the synthesis of benzoxazole (B165842) derivatives. The use of catalysts, particularly heterogeneous catalysts, can reduce the need for stoichiometric reagents and often allow for milder reaction conditions, thereby lowering energy consumption. Microwave-assisted and ultrasound-assisted syntheses have also emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields.

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The shift towards greener solvents, such as water, supercritical fluids, or ionic liquids, is a key area of research in the sustainable synthesis of benzoxazoles. For instance, reports have detailed the use of waste curd water as a catalytic solvent for the synthesis of functionalized 2-arylbenzoxazoles, showcasing a novel approach to waste valorization in chemical synthesis.

A comparative look at traditional versus greener synthetic approaches for the benzoxazole core highlights the progress in this area:

Interactive Data Table: Comparison of Synthetic Approaches for Benzoxazole Core Synthesis

| Feature | Traditional Method (e.g., Cyanogen Bromide) | Greener Alternative Approaches |

| Reagents | Highly toxic cyanogen bromide | Less hazardous cyanating agents, catalytic systems |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, ultrasound, milder conditions |

| Safety | Significant hazards associated with reagent toxicity | Improved safety profile |

| Waste | Generation of toxic byproducts | Reduced and less hazardous waste streams |

Atom Economy and Waste Reduction in Production Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional synthesis of this compound via the cyanogen bromide route exhibits a poor atom economy. The reaction generates stoichiometric amounts of byproducts, including bromide salts, which contribute to the waste stream.

To illustrate, let's consider a hypothetical reaction for the formation of the benzoxazole ring using cyanogen bromide:

Starting Material (Hypothetical) + BrCN → This compound + HBr

In this simplified representation, hydrobromic acid (HBr) is formed as a byproduct. The mass of this byproduct is not incorporated into the final product, thus lowering the atom economy.

Calculating the theoretical atom economy for a specific, documented synthesis of this compound is challenging without a readily available, detailed reaction protocol. However, a general analysis of the reactants and products in the cyanogen bromide method indicates significant atomic inefficiency.

Strategies to improve atom economy and reduce waste in the production of this compound are centered on designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. This can be achieved through:

Addition Reactions: Designing synthetic routes that proceed via addition reactions rather than substitution or elimination reactions inherently leads to higher atom economy.

Catalytic Cyclization: Employing catalytic methods for the cyclization step can avoid the use of stoichiometric reagents that end up as waste.

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage and waste from purification steps.

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the desired product, is another important metric for assessing the environmental impact of a chemical process. For the traditional synthesis of fine chemicals and pharmaceuticals, E-factors can be notoriously high. By implementing greener synthetic routes, the E-factor for the production of this compound can be significantly reduced.

Interactive Data Table: Green Chemistry Metrics for Benzoxazole Synthesis

| Green Metric | Traditional Synthesis (Conceptual) | Ideal Green Synthesis |

| Atom Economy | Low to moderate | High (>90%) |

| E-Factor | High | Low (<1) |

| Solvent Use | High, often hazardous solvents | Minimized, use of green solvents or solvent-free |

| Energy Consumption | High | Low |

Future Directions in Sustainable Synthesis Technologies

The future of synthesizing this compound and other complex organic molecules lies in the development and adoption of innovative and sustainable technologies. Several key areas hold significant promise for transforming the production of this compound:

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. For hazardous reactions, such as those potentially involved in the synthesis of this compound, flow chemistry can significantly mitigate risks by minimizing the volume of reactive intermediates at any given time.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes offer high selectivity and can operate under mild conditions, often in aqueous environments. The development of specific enzymes for the key bond-forming steps in the synthesis of this compound could lead to highly efficient and environmentally benign production processes.

Renewable Feedstocks: A long-term goal of sustainable chemistry is to move away from fossil fuel-based starting materials towards renewable resources. Research into the conversion of biomass-derived platform molecules into key intermediates for the synthesis of benzoxazoles could provide a truly sustainable foundation for the production of this compound.

Computational Chemistry and Machine Learning: In silico tools are becoming increasingly powerful in predicting reaction outcomes and designing novel, more efficient synthetic routes. The use of computational chemistry and machine learning algorithms can accelerate the discovery of greener catalysts, optimal reaction conditions, and more sustainable pathways for the synthesis of complex molecules like the target compound.

Future Perspectives and Emerging Research Challenges

Exploration of Unconventional Synthetic Avenues

While classical methods for benzoxazole (B165842) synthesis, often involving the condensation of 2-aminophenols with various reagents, are well-established, future research is geared towards more efficient, sustainable, and versatile synthetic strategies. ijpbs.comrsc.org The focus is shifting to "green" chemistry principles to address limitations such as harsh reaction conditions, low yields, and the use of hazardous solvents. nih.govresearchgate.net

Emerging areas of exploration include:

Nanocatalysis: The use of nanocatalysts, such as magnetic solid acid nanocatalysts, offers advantages like high yields, shorter reaction times, and catalyst reusability. rsc.org Research could focus on developing specific nanocatalysts tailored for the synthesis of 5-Amino-1,3-benzoxazole-2-carbonitrile from precursors like 2,4-diamino-3-hydroxybenzonitrile.

Flow Chemistry: Automated, multistep flow synthesis provides a platform for the safe handling of potentially unstable intermediates and the efficient production of complex molecules. durham.ac.uk This approach could enable the controlled, continuous synthesis of the target compound, improving safety and scalability.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and lead to cleaner reactions, representing a sustainable alternative to conventional heating for the synthesis of benzoxazole derivatives. mdpi.com

| Synthetic Avenue | Potential Advantages for this compound | Key Research Focus |

| Nanocatalysis | High efficiency, catalyst recyclability, mild reaction conditions. rsc.org | Design of catalysts that are selective for the specific functional groups (amino, cyano) on the precursor molecules. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, automation. durham.ac.uk | Optimization of flow reactors and conditions for multistep sequences starting from simple anilines or phenols. |

| Green Solvents/Catalysts | Reduced environmental impact, improved cost-effectiveness. nih.govresearchgate.net | Exploration of deep eutectic solvents or water-based reaction media; development of recyclable and non-toxic catalysts. rsc.org |

| Photochemical Cyclization | Potentially mild and highly specific reaction pathways. | Investigation of photosensitive precursors and optimization of irradiation conditions to favor intramolecular cyclization. researchgate.net |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and minimizing the formation of unwanted byproducts. For benzoxazoles, the formation typically proceeds through the condensation of a 2-aminophenol (B121084) with a carbonyl compound or its equivalent, followed by intramolecular cyclization and dehydration. nih.govacs.org

Future research challenges in this area include:

Elucidating Intermediate Structures: The reaction to form this compound likely involves several transient intermediates. Identifying these species, for example, the initial imine or hemiorthoamide intermediates, is key to controlling the reaction outcome. nih.govnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and understand the electronic effects of the amino and cyano substituents on the cyclization kinetics and regioselectivity. researchgate.net

Kinetic Studies: Detailed kinetic analysis of the reaction under various conditions (e.g., different catalysts, solvents, temperatures) can help to unravel the rate-determining steps and optimize the process for maximum efficiency.

Development of Novel Characterization Techniques for in situ Studies

The ability to monitor reactions in real-time provides invaluable insights into reaction kinetics, intermediate formation, and endpoint determination. While standard techniques like NMR, IR, and mass spectrometry are used for final product characterization, there is a growing need for advanced in situ methods. jocpr.comjocpr.com

A key emerging technique is ReactIR , a real-time, in situ Fourier Transform Infrared (FTIR) spectroscopy method. This tool can be used to continuously monitor the concentration of reactants, intermediates, and products by tracking their unique infrared absorbances. In the context of synthesizing this compound, ReactIR could be implemented within a flow chemistry setup to:

Detect the formation and consumption of key intermediates.

Optimize reaction residence time and temperature for maximum conversion.

Ensure the complete consumption of potentially hazardous starting materials before downstream processing. durham.ac.uk

The development and application of such process analytical technologies (PAT) are critical for moving from laboratory-scale synthesis to robust, industrial-scale production.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, material properties, and synthetic pathways. rsc.orgprinceton.edu These computational tools can analyze vast datasets to identify patterns that are not immediately obvious to human researchers.

For this compound and its derivatives, AI and ML could be applied to:

Predict Reaction Yields: Supervised machine learning models can be trained on datasets of similar reactions to predict the yield of a new reaction based on the specific substrates, reagents, and conditions used. nih.gov This can significantly reduce the number of experiments needed for optimization.

Discover Novel Derivatives: Generative models can design new molecules with desired photophysical or biological properties by exploring the vast chemical space around the core benzoxazole scaffold. drugdiscoverychemistry.comnih.gov

Optimize Synthetic Routes: Retrosynthesis algorithms can propose novel and efficient synthetic pathways to the target molecule, potentially identifying more cost-effective or sustainable routes. rsc.org The development of user-friendly web applications based on these models can make predictive chemistry accessible to a broader range of synthetic chemists. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Yield Prediction | Forecast the outcome of synthetic reactions under various conditions. nih.gov | Accelerate reaction optimization and reduce experimental costs. |

| Property Prediction | Predict photophysical, electronic, or biological properties of novel derivatives. nih.gov | Guide the rational design of new materials and therapeutic agents. |

| Retrosynthesis | Propose efficient and novel synthetic pathways. rsc.org | Facilitate the discovery of more economical and sustainable manufacturing processes. |

Challenges in Scalable and Cost-Effective Production of this compound

Transitioning from a laboratory-scale synthesis to large-scale industrial production presents a distinct set of challenges. For this compound, these hurdles must be addressed to realize its potential applications.

Starting Material Availability: The primary challenge lies in the availability and cost of the key precursor, likely a substituted 2-aminophenol such as 2,4-diamino-3-hydroxybenzonitrile. The synthesis of this starting material may itself be a multi-step and costly process.

Process Safety and Efficiency: The synthesis may involve toxic reagents or generate hazardous byproducts. Ensuring process safety while maintaining high efficiency and yield is paramount on a large scale. The use of continuous flow reactors can mitigate some of these safety concerns. durham.ac.uk

Purification: Developing a robust, scalable, and cost-effective purification protocol is critical. Traditional methods like column chromatography are often not feasible for large quantities. Crystallization or distillation methods would need to be developed.

Sustainability: Minimizing waste, reducing energy consumption, and using environmentally benign solvents are increasingly important considerations for modern chemical manufacturing. Adopting green chemistry principles throughout the production process is a significant but necessary challenge. rsc.org

Addressing these challenges will require a multidisciplinary approach, combining innovations in synthetic chemistry, process engineering, and computational modeling to develop a commercially viable route to this compound.

Q & A

Q. How can researchers optimize the synthesis of 5-Amino-1,3-benzoxazole-2-carbonitrile to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions (temperature, solvent, and catalysts) and precursor selection. For example:

- Cyclization Reactions : Use 2-cyano-5-nitrobenzoxazole intermediates under reductive conditions (e.g., hydrogenation with Pd/C) to introduce the amino group. Monitor reaction progress via TLC or HPLC to avoid over-reduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like triethylamine reduce side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol improves purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and the amino group (δ 5.2–5.5 ppm, broad singlet). ¹³C NMR confirms the carbonitrile group (δ ~115 ppm) and benzoxazole carbons .

- IR Spectroscopy : Detect characteristic stretches for NH₂ (~3350 cm⁻¹), C≡N (~2230 cm⁻¹), and benzoxazole C-O-C (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amino group interactions with adjacent nitriles) to confirm stereoelectronic properties .

Advanced Research Questions

Q. How do electronic effects of the amino and carbonitrile groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The carbonitrile group deactivates the benzoxazole ring, directing electrophilic substitution to the 5-amino position. Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity .

- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination can functionalize the amino group. Optimize ligands (e.g., XPhos) and bases (Cs₂CO₃) to enhance coupling efficiency .

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in-situ IR to identify rate-determining steps in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) across studies. Use molecular docking (AutoDock Vina) to assess binding affinity variations to targets like kinase enzymes .

- Batch Consistency : Verify synthetic reproducibility via LC-MS purity checks (>98%) and control for solvent residues (e.g., DMF) that may skew bioassay results .

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers or confounding variables .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Identify degradation products using LC-MS/MS .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at standard storage conditions (4°C). Use Q10 (temperature coefficient) to extrapolate degradation rates .

Q. What computational methods predict the compound’s adsorption behavior on catalytic surfaces?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Pd or Au) using Vienna Ab-initio Simulation Package (VASP). Analyze charge transfer via Bader charge partitioning .

- Molecular Dynamics (MD) : Simulate interfacial interactions in solvent environments (water, ethanol) to assess surface coverage and aggregation trends .

Advanced Applications in Medicinal Chemistry

Q. How can this compound serve as a scaffold for kinase inhibitors?

Methodological Answer:

- Fragment-Based Drug Design (FBDD) : Screen the compound against kinase panels (e.g., EGFR, VEGFR) using surface plasmon resonance (SPR) to identify initial hits. Optimize potency via structure-guided substitution at the 5-amino position .

- Crystallographic Studies : Co-crystallize derivatives with target kinases (e.g., PDB: 1M17) to map hydrogen bonds between the benzoxazole core and ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.